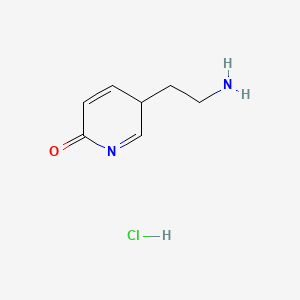
3-(2-aminoethyl)-3H-pyridin-6-one;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-aminoethyl)-3H-pyridin-6-one;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridinone ring substituted with an aminoethyl group, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-aminoethyl)-3H-pyridin-6-one;hydrochloride typically involves the reaction of 3H-pyridin-6-one with 2-aminoethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The resulting compound is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent quality and scalability of the compound.
化学反応の分析
Types of Reactions
3-(2-aminoethyl)-3H-pyridin-6-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The pyridinone ring can be reduced to form dihydropyridinone derivatives.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Oxo derivatives of 3-(2-aminoethyl)-3H-pyridin-6-one.
Reduction: Dihydropyridinone derivatives.
Substitution: Various substituted pyridinone derivatives depending on the nucleophile used.
科学的研究の応用
3-(2-aminoethyl)-3H-pyridin-6-one;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and receptor binding studies.
Medicine: Explored for its therapeutic potential in treating neurological disorders and as an antimicrobial agent.
Industry: Utilized in the development of novel materials and as a catalyst in chemical reactions.
作用機序
The mechanism of action of 3-(2-aminoethyl)-3H-pyridin-6-one;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The aminoethyl group allows the compound to form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or activation of biological pathways. The pyridinone ring provides structural stability and enhances binding affinity to target molecules.
類似化合物との比較
Similar Compounds
3-(2-aminoethyl)indole: Shares the aminoethyl group but has an indole ring instead of a pyridinone ring.
2-aminoethylpyridine: Contains a pyridine ring with an aminoethyl group but lacks the ketone functionality.
3-(2-aminoethyl)-6,7-dimethoxyquinazolin-4(3H)-one: Similar structure with additional methoxy groups and a quinazolinone ring.
Uniqueness
3-(2-aminoethyl)-3H-pyridin-6-one;hydrochloride is unique due to its combination of the pyridinone ring and aminoethyl group, which provides a balance of reactivity and stability. This makes it a valuable compound for diverse applications in research and industry.
特性
分子式 |
C7H11ClN2O |
|---|---|
分子量 |
174.63 g/mol |
IUPAC名 |
3-(2-aminoethyl)-3H-pyridin-6-one;hydrochloride |
InChI |
InChI=1S/C7H10N2O.ClH/c8-4-3-6-1-2-7(10)9-5-6;/h1-2,5-6H,3-4,8H2;1H |
InChIキー |
ZOYFJXXHEQWZJB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=O)N=CC1CCN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



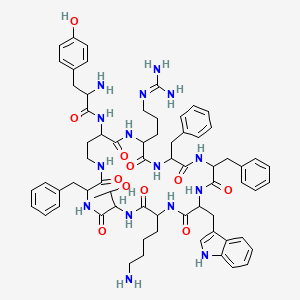
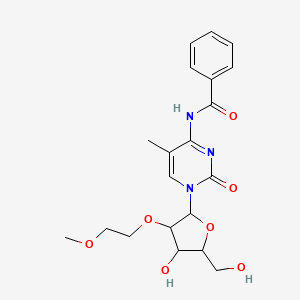
![4-amino-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide;hydrochloride](/img/structure/B12285720.png)


![[6-[2-Chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfinyloxan-3-yl] dodecanoate](/img/structure/B12285756.png)

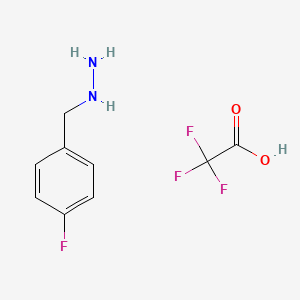
![(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[(2Z)-2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]propanoate;chloride](/img/structure/B12285762.png)
![5-[7-(1-Bromoethyl)-1-benzofuran-2-yl]-3-tert-butyl-1,3-oxazolidin-2-one](/img/structure/B12285763.png)
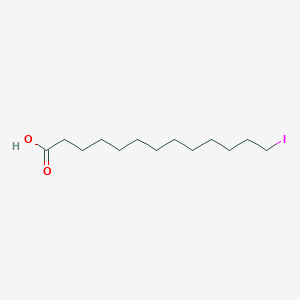

![[(3S)-3-(2-ethoxyphenoxy)-2-methylsulfonyloxy-3-phenylpropyl] 4-nitrobenzoate](/img/structure/B12285769.png)
